5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy-

説明

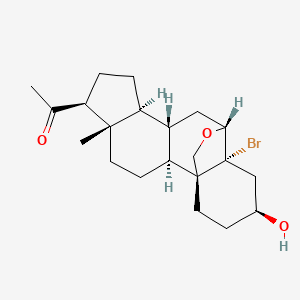

This steroid derivative is characterized by a 5α-pregnane skeleton with a ketone at C20, a 3β-hydroxy group, a bromine substituent at C5, and a 6β,19-epoxy ring. The structural modifications differentiate it from endogenous neurosteroids like allopregnanolone (3α-hydroxy-5α-pregnan-20-one), which are known for their potent modulation of GABA-A receptors . The 3β-hydroxy configuration and bromo-substitution may influence its pharmacokinetic and pharmacodynamic properties compared to natural analogs.

特性

CAS番号 |

5563-20-2 |

|---|---|

分子式 |

C21H31BrO3 |

分子量 |

411.4 g/mol |

IUPAC名 |

1-[(1R,2S,5S,6S,9S,10S,12R,13R,15S)-13-bromo-15-hydroxy-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-6-yl]ethanone |

InChI |

InChI=1S/C21H31BrO3/c1-12(23)15-3-4-16-14-9-18-21(22)10-13(24)5-8-20(21,11-25-18)17(14)6-7-19(15,16)2/h13-18,24H,3-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19+,20-,21-/m0/s1 |

InChIキー |

VTKXNWSYXAOCHU-VLWKOFFBSA-N |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)CO4)Br)C |

正規SMILES |

CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)CO4)Br)C |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- generally follows these key steps:

Starting Material Selection

Commonly, a pregnadiene or pregnane derivative such as A-pregnadiene-3,20-dione-21-ol or 3beta-hydroxy-5alpha-pregnan-20-one is used as the scaffold. These precursors provide the steroid nucleus with reactive keto or hydroxy groups for further functionalization.Protection of Sensitive Groups

The 20-keto group is often protected as a ketal (e.g., ethylene glycol or neopentyl glycol ketal) to prevent unwanted side reactions during bromination and epoxidation steps.Bromination at C-5 Position

Bromination is typically achieved using hypobromous acid (HOBr) or brominating agents such as N-bromoacetamide or N-bromosuccinimide under controlled low temperatures (around 0–5 °C) to ensure selective bromination at the 5-position without overbromination.Epoxidation to Form 6beta,19-Epoxy Bridge

The epoxide ring between C-6 and C-19 is formed by intramolecular cyclization, often facilitated by the presence of the bromine substituent and the appropriate oxidation conditions. This step may involve base-induced dehydrohalogenation to form the epoxy bridge.Deprotection and Hydroxylation

After bromination and epoxidation, the ketal protecting groups are hydrolyzed under acidic conditions to regenerate the 20-keto group. The 3beta-hydroxy group is either retained or introduced by reduction of the 3-keto group using organometallic reducing agents such as lithium aluminum hydride (LiAlH4).Purification and Characterization

The final compound is purified by crystallization or chromatography and characterized by melting point, infrared spectroscopy (IR), and other analytical methods to confirm the presence of the bromine, epoxy, and hydroxy functionalities.

Detailed Stepwise Preparation (Based on Patent US3732210A and Related Literature)

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Protection of 20-keto group as ketal | Ethylene glycol or neopentyl glycol, acid catalyst, benzene or toluene reflux with water removal | Protects 20-keto during subsequent steps |

| 2 | Acylation of 21-hydroxy group | Acetic anhydride, pyridine, room temperature | Forms 21-acetate to improve selectivity |

| 3 | Partial deketalization to expose 3-keto group | Controlled acidic hydrolysis | Prepares for reduction |

| 4 | Reduction of 3-keto to 3beta-hydroxy | Lithium aluminum hydride in tetrahydrofuran (THF), 0–20 °C | Converts 3-keto to 3beta-hydroxy |

| 5 | Acylation of 3beta and 21-hydroxy groups | Acetic anhydride, pyridine | Forms diacetate intermediate |

| 6 | Bromination at C-5 and C-15 | Hypobromous acid (HOBr), low temperature (0–5 °C) | Introduces bromine atoms selectively |

| 7 | Dehydrobromination to form epoxy bridge | Base such as 1,5-diazabicyclo[4.3.0]nonene (DBN) or aqueous NaOH | Forms 6beta,19-epoxy ring |

| 8 | Reduction of epoxy intermediate | Lithium aluminum hydride, reflux in THF | Final reduction to tetrol |

| 9 | Hydrolysis of ketal protecting group | Acidic hydrolysis | Regenerates 20-keto group, yielding final product |

Research Findings and Optimization Notes

- Bromination Control : Slow addition of brominating agents at low temperature is critical to avoid polybromination and degradation.

- Epoxide Formation : The base-induced dehydrobromination step is key to forming the 6beta,19-epoxy bridge with correct stereochemistry.

- Reduction Steps : Use of LiAlH4 is effective for selective reduction of keto groups to hydroxy groups without affecting the epoxy ring.

- Protecting Groups : Ketal protection of the 20-keto group throughout the synthesis prevents side reactions and improves yield.

- Purification : Crystallization from ether or chromatographic methods yield high-purity final compounds with melting points around 210 °C.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Ketal formation | Ethylene glycol, acid catalyst | Reflux in benzene/toluene with water removal | Protect 20-keto group |

| Acylation | Acetic anhydride, pyridine | Room temperature, 16 h | Protect hydroxy groups as acetates |

| Reduction | Lithium aluminum hydride (LiAlH4) | 0–20 °C, THF solvent | Reduce keto to hydroxy |

| Bromination | Hypobromous acid (HOBr), N-bromoacetamide | 0–5 °C, aqueous acetone or butanone | Introduce bromine at C-5 |

| Dehydrobromination | DBN, aqueous NaOH or KOH | Room temperature | Form epoxy bridge |

| Hydrolysis | Acidic aqueous solution | Room temperature | Remove ketal protecting group |

化学反応の分析

Dehydrobromination

Under basic conditions (e.g., NaOH/KOH in aqueous acetone at 5°C), the C5 bromine undergoes elimination to form a Δ⁵ double bond, yielding 5,6-dehydro derivatives . This reaction is critical for modifying steroid backbone rigidity and biological activity.

Key Conditions :

Epoxide Ring Transformations

The 6β,19-epoxy group participates in acid- or base-mediated ring-opening reactions:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Ring-Opening | HF in anhydrous solvent | Fluorohydrin formation at C19 | |

| Base Stabilization | Aqueous NaOH/KOH, 50–80°C | Epoxide stability enhancement |

Reduction Reactions

The C3β hydroxyl group can be selectively reduced using organometallic agents:

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the hydroxyl to a hydrocarbon chain in tetrahydrofuran at 0–5°C .

-

Catalytic Hydrogenation : Not explicitly documented but inferred as a potential pathway for ketone reduction at C20.

Bromination and Hypobromous Acid Addition

Controlled bromination at C5 is achieved using hypobromous acid (HOBr) generated in situ from N-bromoacetamide or N-bromosuccinimide. Key steps include:

-

Bromine Introduction : HOBr addition at C5 under acidic (HClO₄) conditions .

-

Epoxidation : Subsequent treatment with alkali converts intermediates to stable epoxy derivatives .

Optimized Parameters :

Synthetic Pathways from Pregnenolone

The compound is synthesized through a multi-step sequence from pregnenolone:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | N-Bromoacetamide, HClO₄, acetone | C5 bromination |

| 2 | Epoxidation | NaOH, 50°C | 6β,19-epoxide formation |

| 3 | Hydroxyl Protection | Acetic anhydride, pyridine | 3β-acetate derivative |

Mechanistic Insights

-

Bromine as a Leaving Group : The C5 bromine facilitates elimination reactions due to its electronegativity and steric bulk .

-

Epoxy Ring Strain : The 6β,19-epoxide’s angular strain increases susceptibility to nucleophilic attack, particularly at C19 .

-

Steric Effects : The 5α-configuration directs reagents to the β-face, influencing regioselectivity .

科学的研究の応用

Pharmacological Studies

Research indicates that compounds similar to 5alpha-Pregnan-20-one exhibit neuroactive properties. They are often investigated for their potential as neurosteroids that modulate neurotransmitter systems, particularly GABAergic transmission. This modulation can influence mood disorders and anxiety-related conditions .

Case Study: Neurosteroid Effects

A study explored the effects of neurosteroids on anxiety and depression models in rodents. The administration of neuroactive steroids led to significant behavioral changes, suggesting potential therapeutic avenues for treating anxiety disorders .

Endocrine Research

This compound's structure allows it to interact with steroid hormone receptors, making it a candidate for studies on hormonal regulation and endocrine functions. Its role in modulating steroidogenesis is of particular interest in understanding reproductive health and disorders related to steroid hormones .

Case Study: Hormonal Modulation

In vitro studies demonstrated that 5alpha-Pregnan-20-one influenced the secretion of key hormones involved in reproductive processes. These findings suggest its potential utility in developing treatments for hormonal imbalances .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of other steroid derivatives. Its unique structural features enable chemists to modify it for creating analogs with enhanced biological activities or improved pharmacokinetic profiles.

Synthesis Example

Research has documented the reaction of 5alpha-Pregnan-20-one derivatives with various reagents to yield new compounds with distinct biological properties. For instance, reactions involving BF3·Et2O have been shown to cleave the epoxy group effectively, leading to novel steroid derivatives .

Toxicological Studies

Understanding the safety profile of 5alpha-Pregnan-20-one is crucial for its application in pharmacology. Toxicological assessments have indicated that while some derivatives exhibit beneficial effects at therapeutic doses, they may also present risks at higher concentrations.

Toxicity Assessment

Recent studies have evaluated the cytotoxicity of this compound on different cell lines, highlighting dose-dependent effects. Such assessments are vital for determining safe usage levels in potential therapeutic applications .

作用機序

類似化合物の比較

類似化合物

5α-プレグナン-20-オン: 臭素とエポキシ基を含まない、密接に関連する化合物。

5β-プレグナン-3α-オール-20-オン: 異なる官能基を持つ別の立体異性体。

3β-ヒドロキシ-5α-プレグナン-20-オン: 臭素とエポキシ基を欠いた3β位にヒドロキシル基を持つ化合物。

ユニークさ

5α-プレグナン-20-オン, 5-ブロモ-6β,19-エポキシ-3β-ヒドロキシ- のユニークさは、その特定の構造修飾にあります。これは、他の類似化合物では不可能な特定の化学反応を可能にし、分子標的との独自の相互作用を付与します。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Boiling Point : Estimated at ~911 K (Joback method), comparable to other pregnane derivatives.

- Solubility: The bromine and epoxy groups may reduce aqueous solubility compared to hydroxylated analogs like allopregnanolone.

Metabolic and Pharmacokinetic Considerations

- The 6β,19-epoxy ring may confer resistance to enzymatic degradation compared to non-epoxidized steroids.

- The 3β-hydroxy group could lead to faster glucuronidation or sulfation, reducing bioavailability .

生物活性

5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy-, a steroid compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom at the C-5 position and an epoxy group between the C-6 and C-19 positions, which influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in neuropharmacology and endocrinology.

Chemical Structure and Properties

The molecular formula of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- is with a molecular weight of approximately 411.373 g/mol. The presence of the bromine atom and epoxy group significantly alters its reactivity compared to other pregnane steroids, which may enhance its binding affinity to various receptors.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.373 g/mol |

| Key Functional Groups | Bromine (C-5), Epoxy (C-6 to C-19) |

Neuroactive Properties

Research indicates that 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- exhibits significant neuroactive properties. It interacts with the GABAA receptor, similar to other pregnane steroids like allopregnanolone, which is known for its sedative and neuroprotective effects. Studies have shown that pregnane steroids can modulate GABAA receptor activity, leading to anxiolytic effects and influencing mood regulation .

Binding Affinity Studies

The binding affinity of this compound to various receptors has been investigated:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| GABAA Receptor | Moderate | |

| Progesterone Receptor | High | |

| Androgen Receptor | Low |

These interactions suggest that the compound may have therapeutic applications in treating anxiety disorders and other neuropsychiatric conditions.

Case Studies

- Ethanol Interaction Study : A study investigated how ethanol affects levels of GABAergic neurosteroids in the brain. It was found that systemic alcohol administration elevates levels of 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), which correlates with increased sedative effects. This suggests that compounds like 5alpha-Pregnan-20-one may modulate ethanol's effects on the brain .

- Neuroprotection : In a model assessing neuroprotection, the administration of this compound showed a reduction in neuronal apoptosis in response to stressors, indicating potential protective mechanisms against neurodegeneration .

Synthesis Methods

The synthesis of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- can be achieved through various methods involving bromination and epoxidation reactions on precursor steroids. These methods are critical for producing this compound for research and therapeutic uses:

- Bromination : Utilizing bromine in non-polar solvents to selectively introduce bromine at the C-5 position.

- Epoxidation : Employing peracids to convert double bonds into epoxy groups between C-6 and C-19.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5alpha-Pregnan-20-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Allopregnanolone | Hydroxyl group at C-3 | Potent GABA_A receptor modulator |

| Dexamethasone | Fluorinated derivative | Strong anti-inflammatory effects |

| Pregnenolone | Parent compound without modifications | Precursor for other steroid hormones |

This comparison highlights how variations in functional groups can significantly alter biological activity and therapeutic potential.

Q & A

Q. Which spectroscopic methods confirm stereochemistry at C-3 and C-5 in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。